molecular formula C11H10F2N2O B2627302 1-(2,2-Difluoroethoxy)-4-methylphthalazine CAS No. 2198012-32-5

1-(2,2-Difluoroethoxy)-4-methylphthalazine

Cat. No.: B2627302
CAS No.: 2198012-32-5
M. Wt: 224.211
InChI Key: YPZBZMZJNKAIIU-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-4-methylphthalazine is a chemical compound characterized by the presence of a difluoroethoxy group attached to a phthalazine ring

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-4-methylphthalazine typically involves the reaction of 2,2-difluoroethanol with a suitable phthalazine derivative under specific conditions. One common method includes the use of an organic solvent and an alkali to facilitate the reaction . The process can be summarized as follows:

    Reaction with Sulfonyl Chloride or Sulfonic Anhydride: The initial step involves reacting 2,2-difluoroethanol with a sulfonyl chloride or sulfonic anhydride in the presence of an organic solvent and an alkali.

    Formation of Intermediate Compound: The resulting intermediate compound is then reacted with a phthalazine derivative under controlled conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high efficiency and safety.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-4-methylphthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-4-methylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-4-methylphthalazine involves its interaction with specific molecular targets, leading to various biological effects. The difluoroethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules . The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-4-methylphthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the difluoroethoxy group with the phthalazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c1-7-8-4-2-3-5-9(8)11(15-14-7)16-6-10(12)13/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZBZMZJNKAIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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